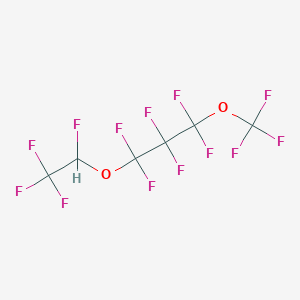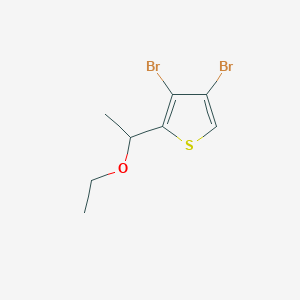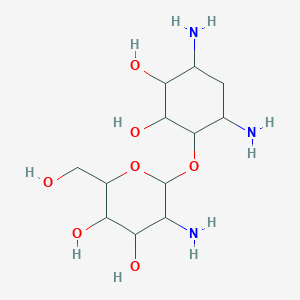
4,8-Dichloro-6-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloro-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a compound of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,8-dichloroquinoline with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature gradually increased to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes steps such as halogenation, cyclization, and purification to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 4,8-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atom can be replaced by other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,8-diamino-6-fluoroquinoline .
科学研究应用
4,8-Dichloro-6-fluoroquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
作用机制
The mechanism of action of 4,8-Dichloro-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial activity .
相似化合物的比较
- 4,8-Dichloroquinoline
- 6-Fluoroquinoline
- 2,4-Dichloro-6-fluoroquinoline
Comparison: 4,8-Dichloro-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Compared to 4,8-Dichloroquinoline, the addition of a fluorine atom enhances its biological activity. Similarly, compared to 6-Fluoroquinoline, the presence of chlorine atoms increases its reactivity in nucleophilic substitution reactions .
属性
IUPAC Name |
4,8-dichloro-6-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMKUTLGWKEDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)


![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)


![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)


![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)
